Cas no 55870-64-9 (D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-)

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- structure
55870-64-9 structure
Product Name:D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
CAS-Nr.:55870-64-9
MF:C19H37N5O7
MW:447.526385068893
CID:373371
PubChem ID:65453
Update Time:2025-04-19

D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • Pentisomicin
    • 5-epi-Sisomicin
    • 5-Episisomicin
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • Mutamicin 6
    • Mutamycin 6
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideox
    • Pentisomicin [USAN:INN]
    • Q27282733
    • DTXSID7046887
    • PENTISOMICIN [INN]
    • Pentisomicina
    • SCHEMBL380284
    • Pentisomicina [INN-Spanish]
    • Sch 22591
    • NCGC00263839-02
    • Pentisomicine
    • 55870-64-9
    • Tox21_112770
    • L5BS6WSR0E
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • Pentisomicine [INN-French]
    • SCH-22591
    • Pentisomicin (USAN/INN)
    • DTXCID20819919
    • D05425
    • Tox21_112770_1
    • Pentisomicinum
    • PENTISOMICIN [USAN]
    • NCGC00181169-01
    • D-myo-Inositol, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->3))-4,6-diamino-4,5,6-trideoxy-
    • CAS-55870-64-9
    • Pentisomicinum [INN-Latin]
    • UNII-L5BS6WSR0E
    • NS00125779
    • CHEMBL2105403
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-1)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-3))-4,6-diamino-4,5,6-trideoxy-D-myo-inositol
    • D-myo-Inositol,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®1)-O-[2,6-diamino-2,3,4,6-tetradeoxy-a-D-glycero-hex-4-enopyranosyl-(1®3)]-4,6-diamino-4,5,6-trideoxy-
    • Inchi: 1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1
    • InChI-Schlüssel: URWAJWIAIPFPJE-VHLNBGGKSA-N
    • Lächelt: O([C@@H]1[C@@H]([C@H]([C@](C)(CO1)O)NC)O)[C@H]1[C@@H](C[C@@H]([C@H]([C@H]1O)O[C@@H]1[C@@H](CC=C(CN)O1)N)N)N

Berechnete Eigenschaften

  • Genaue Masse: 447.269
  • Monoisotopenmasse: 447.269
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 643
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 11
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 214A^2
  • XLogP3: -5.1

Experimentelle Eigenschaften

  • Dichte: 1.2777 (rough estimate)
  • Siedepunkt: 556.56°C (rough estimate)
  • Flammpunkt: 363°C
  • Brechungsindex: 1.7600 (estimate)
Empfohlene Lieferanten
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd